molecular formula C11H10O4 B258315 2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid

2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid

Cat. No.: B258315
M. Wt: 206.19 g/mol
InChI Key: KQZALXZDFKROIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives often involves complex methods such as free radical cyclization cascades and proton quantum tunneling . These methods are designed to construct benzofuran rings with high yield and fewer side reactions . Specific synthetic routes for 2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid may involve similar advanced techniques to ensure the efficient construction of the benzofuran ring system.

Industrial Production Methods

Industrial production methods for benzofuran derivatives typically focus on optimizing reaction conditions to achieve high yields and purity. This may involve the use of catalysts, controlled reaction environments, and purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(6-hydroxy-7-methylbenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2-(6-hydroxy-7-methyl-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C11H10O4/c1-6-9(12)3-2-8-7(4-10(13)14)5-15-11(6)8/h2-3,5,12H,4H2,1H3,(H,13,14)

InChI Key

KQZALXZDFKROIS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OC=C2CC(=O)O)O

Canonical SMILES

CC1=C(C=CC2=C1OC=C2CC(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1M NaOH (89 mL) and 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one (4.0 g) was stirred at 100° C. for 1 h. After cooling, the reaction mixture was acidified with 6N HCl. The precipitate was collected by filtration, and washed with water and hexane to give the title compound (2.62 g). The filtrate was extracted with EtOAc. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated in vacuo. The solid was washed with hexane to give the title compound (831.4 mg). Total yield: 3.45 g.
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4 g
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